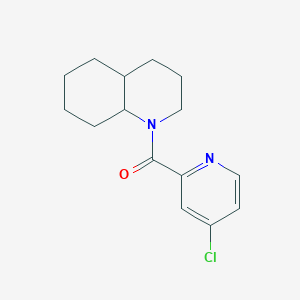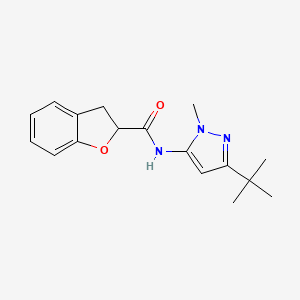
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitters and ion channels in the central nervous system. This compound has been shown to interact with GABA receptors, voltage-gated sodium channels, and NMDA receptors, which are all involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone have been studied extensively in animal models. This compound has been shown to reduce inflammation and pain, as well as to prevent seizures and protect against neurodegeneration. These effects are believed to be mediated by the modulation of neurotransmitter release and ion channel activity.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone in lab experiments include its high potency and selectivity for specific targets, as well as its relatively low toxicity compared to other compounds. However, its limitations include its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
For research on 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone include the development of more efficient synthesis methods, the identification of additional targets and mechanisms of action, and the optimization of its pharmacokinetic properties for clinical use. Additionally, this compound may have potential applications in the treatment of other conditions, such as anxiety and depression, which warrant further investigation.
Synthesis Methods
The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone has been achieved using several methods, including the reduction of 4-chloro-2-pyridinecarboxylic acid, the reaction of 4-chloro-2-pyridinecarboxaldehyde with cyclohexanone, and the condensation of 4-chloro-2-pyridinecarboxaldehyde with 1,2,3,4-tetrahydroquinoline. These methods have been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
The scientific research application of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone has been focused on its potential as a therapeutic agent. This compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various conditions, including chronic pain, epilepsy, and neuroinflammation.
properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O/c16-12-7-8-17-13(10-12)15(19)18-9-3-5-11-4-1-2-6-14(11)18/h7-8,10-11,14H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNECIKGRFTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(4-chloropyridin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)








